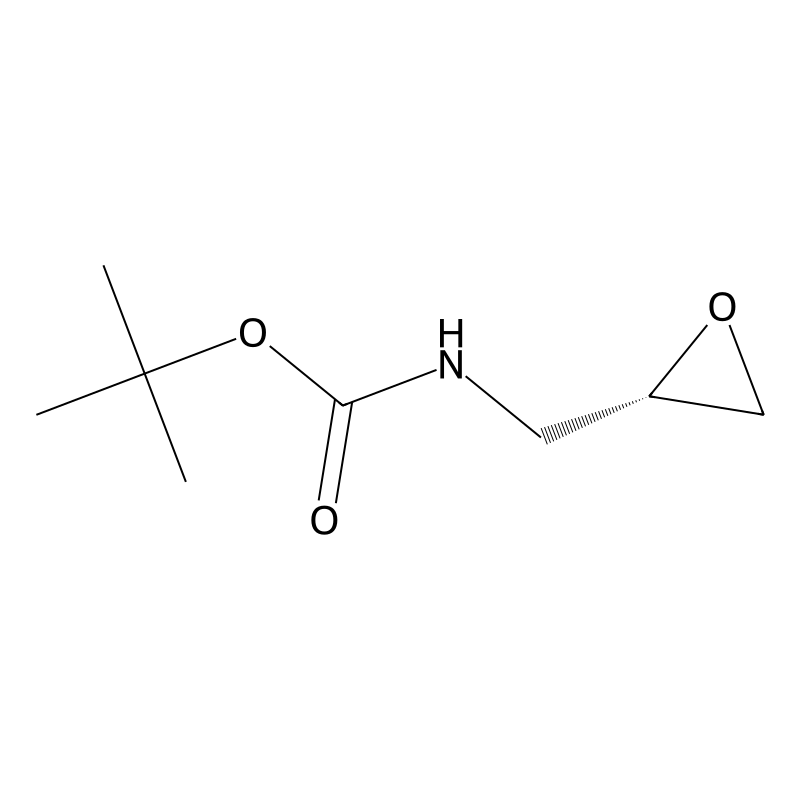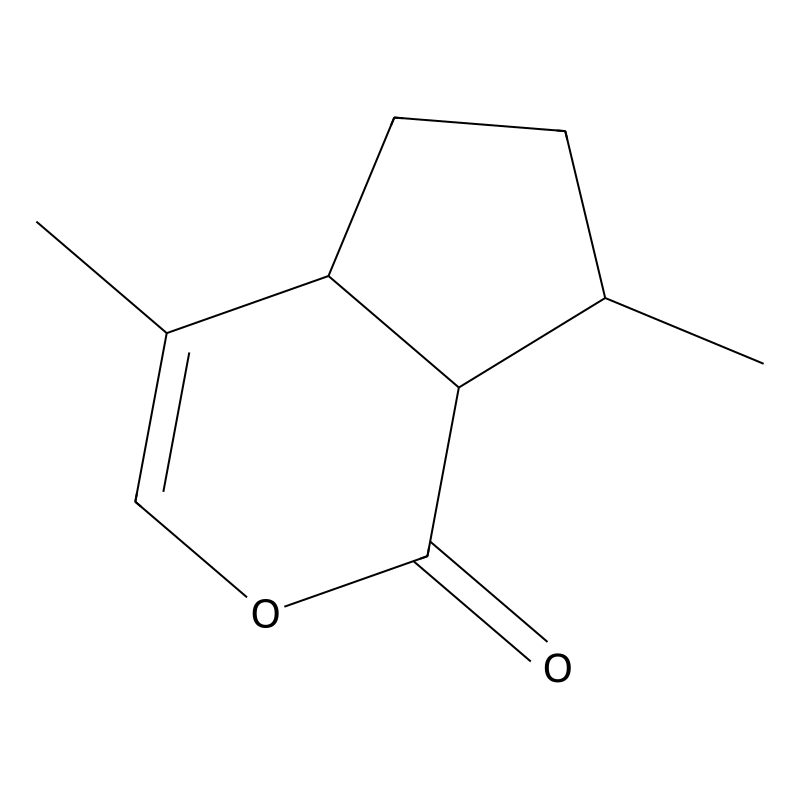(S)-N-Boc-2,3-epoxypropylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-N-Boc-2,3-epoxypropylamine is a chiral compound characterized by its epoxy group and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C₈H₁₅NO₃, and it has the CAS number 161513-47-9. The compound is notable for its role in organic synthesis and medicinal chemistry due to its unique structural features, which include an amine functional group and an epoxide. The Boc group serves as a protective moiety that enhances the stability of the amine during various
Functionalization of Detonation Nanodiamonds:
Detonation nanodiamonds (DNDs) are unique nanomaterials with promising applications in biomedicine, drug delivery, and catalysis. However, their inherent lack of functional groups limits their applications. Researchers have explored (S)-N-Boc-2,3-epoxypropylamine as a reagent for introducing the desired amino (NH2) functionality onto DNDs. This functionalization enhances the dispersibility and biocompatibility of DNDs, making them more suitable for biological applications. Additionally, the presence of the amino group allows for further conjugation with other biomolecules, expanding the potential uses of DNDs. [Source: A study published in the journal ACS Nano, titled "Functionalization of Detonation Nanodiamonds with Amino Groups and Their Enhanced Dispersion in Water" by Jie et al. ]
Synthesis of Poly(ethylene glycol) (PEG) Based Block Copolymers for mRNA Delivery:
Messenger RNA (mRNA) offers immense potential for therapeutic applications, but efficient delivery into cells remains a challenge. Researchers have utilized (S)-N-Boc-2,3-epoxypropylamine in the synthesis of PEG-based block copolymers, specifically for the development of micelles capable of encapsulating and delivering mRNA intracellularly. The presence of the (S)-N-Boc-2,3-epoxypropylamine moiety facilitates the formation of micelles with desirable properties for mRNA delivery, such as controlled release and improved cellular uptake. [Source: A research article published in the journal Bioconjugate Chemistry, titled "Biodegradable Poly(ethylene glycol)-block-Poly(L-lysine) Copolymers with Tunable Cationic Charge Density for Efficient Intracellular Delivery of mRNA" by Yan et al. ]
- Nucleophilic Substitution: The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted amines.
- Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.
- Cross-Coupling Reactions: This compound can serve as a building block in cross-coupling reactions, facilitating the formation of more complex organic molecules.
Research indicates that (S)-N-Boc-2,3-epoxypropylamine exhibits biological activity that may be relevant in medicinal chemistry. Its structural features allow it to interact with biological targets, potentially influencing enzymatic pathways or receptor activities. Specific studies have shown its involvement in stabilizing polyion complexes, which may enhance its utility in drug delivery systems .
Several synthesis methods for (S)-N-Boc-2,3-epoxypropylamine have been reported:
- Epoxidation of Propylene: This method involves the conversion of propylene into an epoxide followed by amination with a Boc-protected amine.
- Chiral Pool Synthesis: Utilizing chiral starting materials to construct the desired stereochemistry while incorporating the Boc protecting group at an appropriate stage.
- One-Pot Reactions: Some protocols allow for one-pot synthesis where multiple steps are combined to streamline the process.
These methods highlight the compound's versatility in synthetic applications.
(S)-N-Boc-2,3-epoxypropylamine finds applications in various fields:
- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.
- Material Science: Used for functionalizing nanomaterials, such as detonation nanodiamonds, enhancing their optical properties .
- Organic Synthesis: Acts as a building block for synthesizing more complex organic compounds.
Interaction studies involving (S)-N-Boc-2,3-epoxypropylamine focus on its reactivity with different biological molecules and materials. Notably:
- It has been used to functionalize nanodiamonds, improving their interaction with biological systems.
- Investigations into its binding affinities with specific enzymes or receptors are ongoing, providing insights into its potential therapeutic applications.
Several compounds share structural similarities with (S)-N-Boc-2,3-epoxypropylamine. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Boc-2-aminoethylamine | Contains an amino group without epoxy | Simpler structure; less steric hindrance |
| (R)-N-Boc-2,3-epoxypropylamine | Enantiomer of (S)-N-Boc-2,3-epoxypropylamine | Different stereochemistry affects reactivity |
| 2-(Boc-amino) propanol | Alcohol instead of epoxy | Different functional group properties |
(S)-N-Boc-2,3-epoxypropylamine is unique due to its combination of an epoxy group and a protective Boc moiety, which enhances its stability and reactivity compared to similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







